

2-Bromo-4-fluoro-6-methylbenzaldehyde

molecular weight

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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-methylbenzaldehyde

Cat. No.: B1517701

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An In-depth Technical Guide to **2-Bromo-4-fluoro-6-methylbenzaldehyde**: A Key Building Block in Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical research and drug development, the strategic design and synthesis of novel molecular entities are paramount. The careful selection of versatile chemical building blocks is the cornerstone of this endeavor, enabling the construction of complex molecules with tailored biological activities. **2-Bromo-4-fluoro-6-methylbenzaldehyde** stands out as a trifunctional aromatic compound of significant interest. Its unique substitution pattern—featuring a reactive aldehyde, a synthetically versatile bromine atom, a metabolism-modulating fluorine atom, and a sterically influencing methyl group—positions it as a valuable intermediate for the synthesis of a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

A precise understanding of the fundamental properties of a chemical intermediate is critical for its effective utilization in synthesis. **2-Bromo-4-fluoro-6-methylbenzaldehyde** is a substituted

aromatic aldehyde with the molecular formula C_8H_6BrFO .

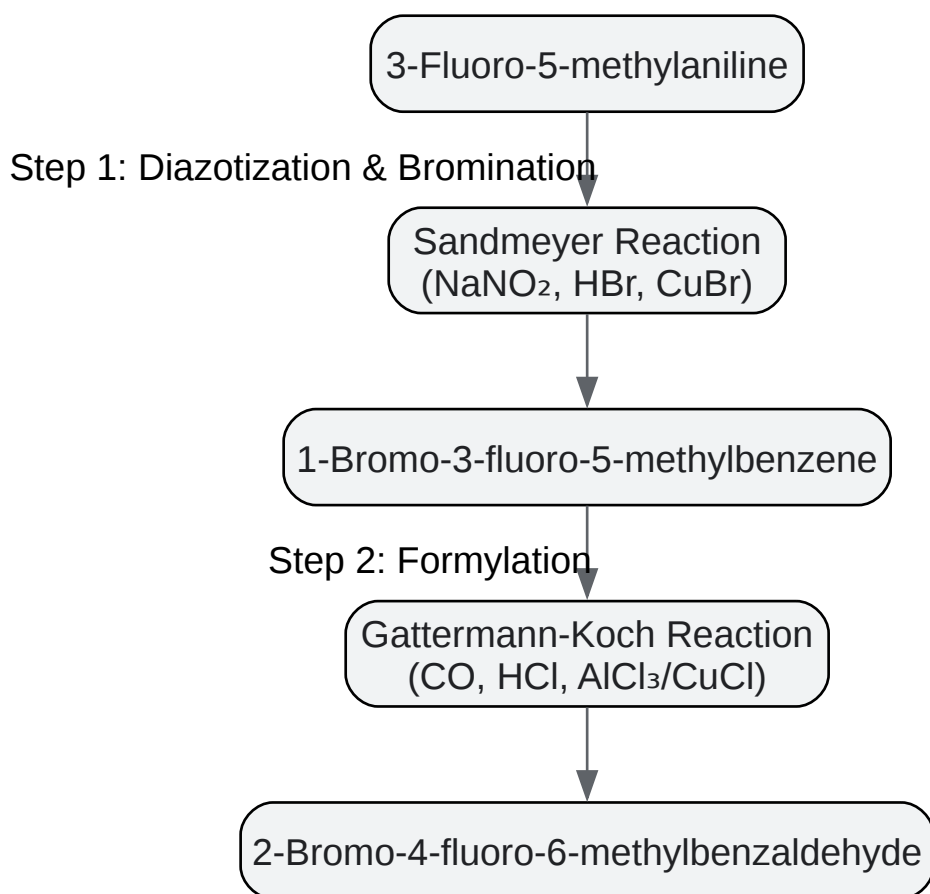
Property	Value	Source(s)
Molecular Weight	217.04 g/mol	[1][2]
Alternate Molecular Weight	217.03 g/mol	[3]
Molecular Formula	C_8H_6BrFO	[1][2][3]
CAS Number	916792-19-3	[1][2]
Predicted Boiling Point	257.5 ± 35.0 °C	[1]
Predicted Density	1.575 ± 0.06 g/cm ³	[1]
Storage Conditions	Sealed in dry, Room Temperature or at -4°C to -20°C for long-term storage	[2][3]

The presence of bromine, fluorine, and methyl groups on the benzaldehyde core imparts a unique combination of steric and electronic properties, which can be strategically exploited in multi-step synthetic pathways.

Synthesis and Reaction Mechanisms

The synthesis of substituted benzaldehydes often involves electrophilic aromatic substitution or the oxidation of the corresponding benzyl derivatives. A plausible and efficient synthetic route to **2-Bromo-4-fluoro-6-methylbenzaldehyde** can be conceptualized starting from the commercially available 3-fluoro-5-methylaniline. The rationale behind this multi-step synthesis is to introduce the required substituents in a controlled manner.

Proposed Synthetic Workflow



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Caption: Proposed synthetic pathway for **2-Bromo-4-fluoro-6-methylbenzaldehyde**.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Bromo-3-fluoro-5-methylbenzene via Sandmeyer Reaction

- Diazotization: Dissolve 3-fluoro-5-methylaniline in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir vigorously to form the diazonium salt.
- Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
- Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.

- Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
- Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry over anhydrous sodium sulfate, and purify by distillation.

Causality: The Sandmeyer reaction is a reliable method for introducing a bromine atom onto an aromatic ring by converting a primary aromatic amine to a diazonium salt, which is then displaced by a bromide ion using a copper catalyst.

Step 2: Formylation of 1-Bromo-3-fluoro-5-methylbenzene via Gattermann-Koch Reaction

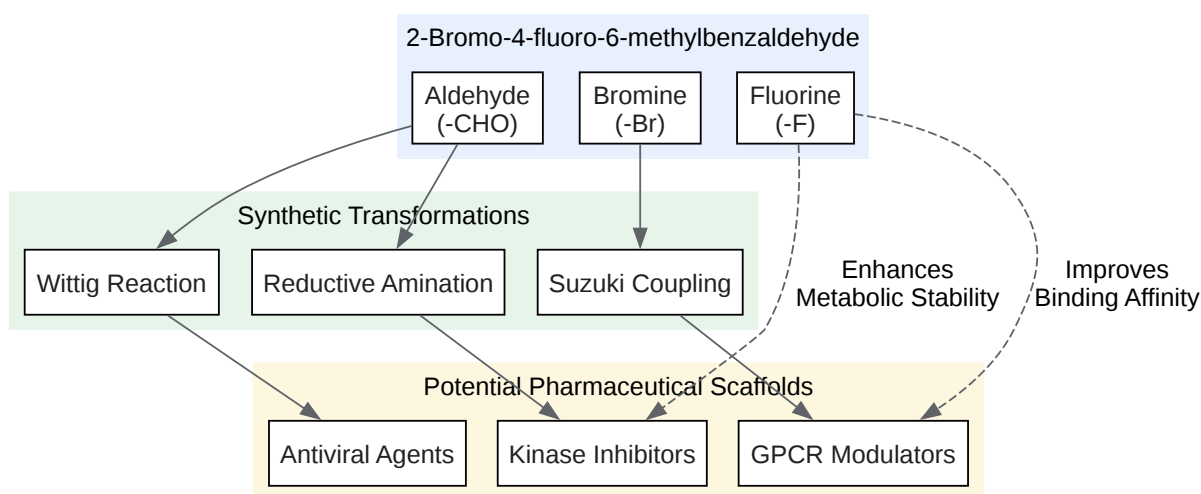
- Dissolve 1-Bromo-3-fluoro-5-methylbenzene in a suitable inert solvent (e.g., anhydrous dichloromethane).
- Add a catalytic amount of copper(I) chloride (CuCl) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
- Introduce a stream of carbon monoxide (CO) gas and dry hydrogen chloride (HCl) gas into the reaction mixture under pressure.
- Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.
- Extract the product, **2-Bromo-4-fluoro-6-methylbenzaldehyde**, with an organic solvent, wash, dry, and purify using column chromatography.

Causality: The Gattermann-Koch reaction is a classic method for introducing an aldehyde group (formylation) onto an aromatic ring. The combination of CO, HCl, and a Lewis acid generates the formyl cation electrophile, which then attacks the electron-rich aromatic ring.

Applications in Drug Discovery

Halogenated and substituted benzaldehydes are pivotal intermediates in the synthesis of pharmaceuticals. The structural motifs within **2-Bromo-4-fluoro-6-methylbenzaldehyde** each contribute to its utility in drug design.

- Aldehyde Group: Acts as a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol condensation, Wittig reactions, and reductive amination.
- Bromine Atom: Serves as a key site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments and the construction of complex scaffolds.[4]
- Fluorine Atom: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.[5]
- Methyl Group: Provides steric bulk that can influence the conformation of the final molecule, potentially improving selectivity for a biological target.



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Caption: Role of **2-Bromo-4-fluoro-6-methylbenzaldehyde** as a versatile building block.

This compound is a precursor for synthesizing various heterocyclic compounds and other complex molecules that are often the core structures of active pharmaceutical ingredients

(APIs). For instance, similar brominated benzaldehydes are used in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are important for treating certain cancers and autoimmune diseases.[4]

Analytical Characterization

Ensuring the purity and identity of starting materials is a fundamental aspect of chemical synthesis. A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of **2-Bromo-4-fluoro-6-methylbenzaldehyde**.

Gas Chromatography (GC)

Low thermal mass gas chromatography (LTM-GC) is a highly efficient method for separating and quantifying isomers of bromofluoro benzaldehydes.[6]

Protocol for GC Analysis:

- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Instrumentation:** Utilize a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-624).[6]
- **Injector and Detector Temperatures:** Set the injector and detector temperatures to ensure efficient vaporization and detection without thermal decomposition.
- **Oven Temperature Program:** Employ a temperature program that provides optimal separation of the target compound from any impurities or isomers. An example program could be:
 - Initial temperature: 50 °C, hold for 1 minute.
 - Ramp: Increase to 250 °C at a rate of 20 °C/minute.
 - Final hold: Hold at 250 °C for 5 minutes.
- **Data Analysis:** Identify the peak corresponding to **2-Bromo-4-fluoro-6-methylbenzaldehyde** by its retention time. Quantify the purity by calculating the peak area

percentage.

Trustworthiness: This method should be validated according to ICH guidelines for specificity, precision, linearity, and accuracy to ensure reliable results.^[6]

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the different nuclei in the molecule.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Safety and Handling

While a specific safety data sheet (SDS) for **2-Bromo-4-fluoro-6-methylbenzaldehyde** is not readily available, data from structurally similar compounds (e.g., 2-bromo-6-fluorobenzaldehyde, 2-bromo-4-methylbenzaldehyde) can be used to infer potential hazards and necessary precautions.^{[7][8][9]}

Potential Hazards (based on analogous compounds):

- Harmful if swallowed.^[7]
- Causes skin irritation.^[7]
- Causes serious eye irritation.^[7]
- May cause respiratory irritation.^[7]

Recommended Safety Protocols:

Precaution Category	Specific Actions	Source(s)
Engineering Controls	Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.	[7][8]
Personal Protective Equipment (PPE)	Wear chemical safety goggles, protective gloves (inspect before use), and a lab coat. For dusty conditions, use a NIOSH-approved respirator.	[3][8]
Handling	Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling. Keep away from food and drink.	[7]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.	[7][8]
First Aid	If Swallowed: Rinse mouth and call a poison center or doctor. If on Skin: Wash with plenty of water. If in Eyes: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do.	[7]

Conclusion

2-Bromo-4-fluoro-6-methylbenzaldehyde is a highly functionalized and synthetically valuable intermediate. Its unique combination of reactive sites makes it an attractive starting material for the synthesis of complex molecular architectures, particularly in the field of drug discovery. A

thorough understanding of its physicochemical properties, synthetic routes, and handling requirements is essential for its safe and effective application in research and development. The methodologies and insights presented in this guide are intended to provide a solid foundation for scientists leveraging this versatile building block to advance the frontiers of medicinal chemistry.

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